![molecular formula C19H19FN2O B2422159 4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline CAS No. 866009-22-5](/img/structure/B2422159.png)

4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are often used in medicinal chemistry due to their pharmacological properties .

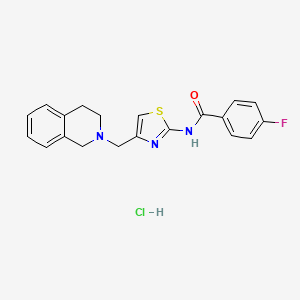

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinazoline core, with a fluorine atom at the 5-position, and a 4-tert-butylphenylmethoxy group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the tert-butylphenylmethoxy group would influence properties such as polarity, solubility, and stability .Scientific Research Applications

Application in Beta-Adrenergic Receptor Antagonism

Research demonstrates the synthesis and evaluation of derivatives of beta-adrenergic receptor antagonists, including compounds related to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline. These compounds, including fluoro analogs, have shown selectivity towards beta(1)-adrenergic receptors, suggesting potential applications in cardiovascular diseases or disorders related to adrenergic signaling (Stephenson et al., 2011).

Antitumor Properties

A series of compounds structurally related to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline have been explored for their potential antitumor activity. Some of these compounds exhibited significant cytotoxicity against various tumor cell lines, indicating their potential as therapeutic agents in oncology (Houlihan et al., 1995).

Use in Biomedical Analysis

Certain derivatives of quinazolines, like 6-methoxy-4-quinolone, an oxidation product related to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline, have shown promise in biomedical analysis. They exhibit strong fluorescence and high stability in various conditions, making them potential candidates for use in fluorescent labeling in biomedical research (Hirano et al., 2004).

Exploration as Anticancer Drug Candidates

Further exploration into quinazoline derivatives has led to the development of new drug candidates with potent anticancer properties. These include derivatives of 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline, which have shown significant inhibitory activity against cancer cell lines and potential effects on insulin-like growth factor-1 receptor signaling (Chou et al., 2010).

Investigating Hydrogen Bonding Interactions

Research into 4-anilino-5-fluoroquinazolines, related to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline, has provided insights into weak NH … F hydrogen bonding interactions. These studies offer valuable information on the electronic and conformational effects of such interactions, which can have implications in the design of more efficient pharmaceuticals (Houk et al., 2021).

Antibacterial Potential

Certain 4-anilinoquinazoline derivatives, structurally similar to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline, have shown promising antibacterial activities against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Kuramoto et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-19(2,3)14-9-7-13(8-10-14)11-23-18-17-15(20)5-4-6-16(17)21-12-22-18/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNMKQJWZMNLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2=NC=NC3=C2C(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2422077.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)

![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2422082.png)

![N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide](/img/structure/B2422084.png)

![(4Z)-4-[(3,5-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2422087.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2422090.png)

![2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422091.png)

![N-(3-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2422092.png)

![3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2422095.png)